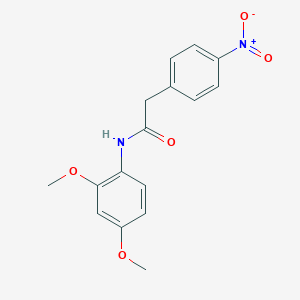![molecular formula C14H11Br2N3OS B5870211 N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide exerts its pharmacological effects by selectively inhibiting the activity of bromodomain-containing proteins, particularly bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and chromatin remodeling, making them attractive targets for therapeutic intervention. By inhibiting BET proteins, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can modulate gene expression and potentially treat diseases caused by dysregulated gene expression.
Biochemical and Physiological Effects
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have potent anti-proliferative effects on cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have cardioprotective effects, potentially making it a therapeutic agent for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, its limited solubility in water and potential toxicity at high concentrations can pose challenges for experimental design. Additionally, the lack of a crystal structure for N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide bound to BET proteins makes it difficult to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide research, including the development of more potent and selective inhibitors of BET proteins. Additionally, the identification of biomarkers that can predict response to N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide treatment could improve patient selection and treatment outcomes. Finally, the development of combination therapies that incorporate N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide with other targeted therapies could improve treatment efficacy and overcome resistance mechanisms.
Conclusion
In conclusion, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its selective inhibition of BET proteins makes it an attractive target for therapeutic intervention, and its potent anti-proliferative and anti-inflammatory effects make it a potential therapeutic agent for cancer and inflammatory diseases. While there are challenges associated with its use in lab experiments, ongoing research is focused on developing more potent and selective inhibitors and identifying biomarkers that can predict response to treatment.
Synthesemethoden
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzylamine. The final product is obtained through the reaction of the intermediate with carbon disulfide and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a critical role in gene transcription and chromatin remodeling. By inhibiting these proteins, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can modulate gene expression and potentially treat diseases caused by dysregulated gene expression.
Eigenschaften
IUPAC Name |
N-[(3,5-dibromopyridin-2-yl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N3OS/c1-8-2-4-9(5-3-8)13(20)19-14(21)18-12-11(16)6-10(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFQXFNNTUMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)

